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molecular formula C13H21N3 B1489527 Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine CAS No. 1007869-49-9

Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine

Cat. No. B1489527
M. Wt: 219.33 g/mol
InChI Key: ILTZZZSSHMENHM-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

N-Benzyl-N-methyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine (1.4 g, 3.63 mmol, 1 eq) was dissolved in MeOH (20 ml) and degassed for 30 min with nitrogen. 20% Pd—(OH)2 (200 mg) was added and hydrogenation was carried out for 2 h at RT under balloon pressure (H2). After monitoring by thin-layer chromatography, the reaction mixture was filtered off over Celite and washed with MeOH (3×25 ml), and the filtrate was concentrated under reduced pressure. Yield: 30% (240 mg, 1.09 mmol).
Name
N-Benzyl-N-methyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)C1C=CC=CC=1>CO>[CH3:1][NH:8][CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
N-Benzyl-N-methyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCC1CCN(CC1)C1=CC=NC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed for 30 min with nitrogen
Duration
30 min
ADDITION
Type
ADDITION
Details
20% Pd—(OH)2 (200 mg) was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered off over Celite
WASH
Type
WASH
Details
washed with MeOH (3×25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CNCCC1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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